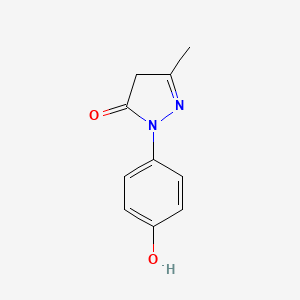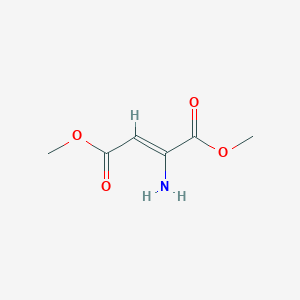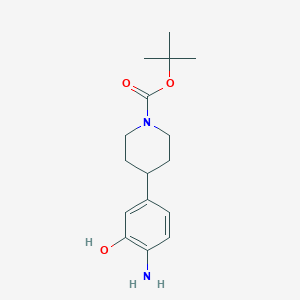
2-(3-Phenylpropoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a type of alcohol that contains both an ether and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Phenylpropoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenylpropoxy)ethanol undergoes various chemical reactions, including:
Substitution: The ether group can undergo nucleophilic substitution reactions, where the phenylpropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted ethers
Aplicaciones Científicas De Investigación
2-(3-Phenylpropoxy)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylpropoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenylpropoxy group can interact with hydrophobic regions of proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Benzyl alcohol: A simple aromatic alcohol with applications in perfumery and as a solvent.
Phenethyl alcohol: An aromatic alcohol with a pleasant floral odor, used in fragrances and flavorings.
Uniqueness
2-(3-Phenylpropoxy)ethanol is unique due to its combination of an ether and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-(3-phenylpropoxy)ethanol |
InChI |
InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
ISJAYTHMCZZHOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)




![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)


![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)



